molecular formula C22H27N3O3 B2571864 N1-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(3-methoxyphenyl)oxalamide CAS No. 955531-38-1

N1-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(3-methoxyphenyl)oxalamide

Cat. No. B2571864
CAS RN: 955531-38-1
M. Wt: 381.476
InChI Key: WJBSOOBJSMYXHT-UHFFFAOYSA-N
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Description

“N1-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(3-methoxyphenyl)oxalamide”, also known as 3-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-1-(3-methoxyphenyl)urea, contains a total of 55 bonds. This includes 28 non-H bonds, 13 multiple bonds, 6 rotatable bonds, 1 double bond, and 12 aromatic bonds. It also has 3 six-membered rings, 1 ten-membered ring, 1 urea (-thio) derivative, 1 tertiary amine (aromatic), and 1 ether (aromatic) .

Scientific Research Applications

Dopamine Agonist Properties

Research into N-alkyl-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinolines has shown dopamine-like abilities, indicating potential applications in modulating dopamine receptors and impacting renal artery dilation. These compounds' efficacy, such as the N-methyl derivative's similarity to nomifensine in dopamine-like activity, suggests relevance in studying dopamine's physiological roles and therapeutic applications (Jacob et al., 1981).

Antibiotic Properties

The isolation of tetrahydroquinoline derivatives from Janibacter limosus has revealed significant biological activity against bacteria and fungi. The discovery of compounds like helquinoline highlights the potential of tetrahydroquinoline derivatives in antibiotic research and development (Asolkar et al., 2004).

Crystal Structure Analysis

Studies on the crystal structure of related tetrahydroquinoline compounds have provided insights into their molecular configuration, hydrogen bonding, and π–π interactions. Such analyses are crucial for understanding the compound's chemical behavior and potential for forming stable structures in pharmaceutical formulations (Baba et al., 2019).

Sleep-Wake Modulation

Research involving orexin receptors has explored the effects of blocking these receptors on sleep promotion. Tetrahydroquinoline derivatives have been studied for their role in modulating sleep-wake cycles through orexin receptor antagonism, suggesting potential applications in treating sleep disorders (Dugovic et al., 2009).

Cardiovascular and Smooth Muscle Effects

Isoquinolines have been evaluated for their impact on blood pressure, respiration, and smooth muscle, indicating their potential in cardiovascular research. The relationship between chemical structure and physiological action offers insights into designing drugs for cardiovascular diseases (Fassett & Hjort, 1938).

Synthesis and Chemical Properties

The synthesis and reactions of tetrahydroquinoline derivatives have been extensively studied, providing valuable knowledge for chemical synthesis techniques and the development of new compounds with varied biological activities (Al-Taifi et al., 2016).

properties

IUPAC Name

N-[2-(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-N'-(3-methoxyphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O3/c1-3-25-13-5-6-17-14-16(9-10-20(17)25)11-12-23-21(26)22(27)24-18-7-4-8-19(15-18)28-2/h4,7-10,14-15H,3,5-6,11-13H2,1-2H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJBSOOBJSMYXHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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